N-(cyanomethyl)-3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a cyanomethyl group, a fluorine atom, a methoxy group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide can be achieved through radical cyanomethylation. One method involves the radical addition to a vinyl azide reagent, such as 3-azido-2-methylbut-3-en-2-ol, which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilization of a 2-hydroxypropyl radical . This process allows for the efficient introduction of cyanomethyl groups into a range of substrates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of copper-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. This method is efficient and can tolerate a variety of functional groups, providing good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the cyanomethyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be explored for its therapeutic potential, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanomethyl-substituted biphenyl derivatives and fluorinated biphenyl compounds. Examples include:
- 4-cyanomethyl-3-fluoro-biphenyl
- 4-methoxy-3-fluoro-biphenyl
- 4-cyanomethyl-4’-methoxy-biphenyl
Uniqueness
N-(cyanomethyl)-3-fluoro-4’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(cyanomethyl)-2-fluoro-4-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-13-5-2-11(3-6-13)12-4-7-14(15(17)10-12)16(20)19-9-8-18/h2-7,10H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGXBQQWLOSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)NCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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